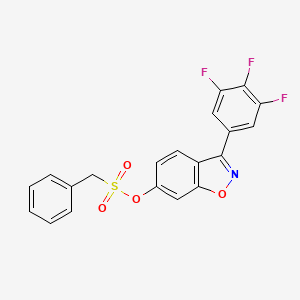

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate

Description

Properties

Molecular Formula |

C20H12F3NO4S |

|---|---|

Molecular Weight |

419.4 g/mol |

IUPAC Name |

[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] phenylmethanesulfonate |

InChI |

InChI=1S/C20H12F3NO4S/c21-16-8-13(9-17(22)19(16)23)20-15-7-6-14(10-18(15)27-24-20)28-29(25,26)11-12-4-2-1-3-5-12/h1-10H,11H2 |

InChI Key |

BCFVYYZFGHCLCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F |

Origin of Product |

United States |

Preparation Methods

Catalytic Enhancements

Copper complexes, such as [Cu(L1)Cl], have been repurposed from benzoxazole synthesis to improve sulfonation efficiency. These catalysts stabilize reactive intermediates and reduce activation energy, enabling milder reaction conditions (room temperature, shorter reaction times).

Solvent and Base Effects

Polar aprotic solvents (DMF, THF) enhance reagent solubility, while non-polar solvents (toluene) favor thermodynamic control. Triethylamine outperforms pyridine in deprotonating the hydroxyl group, as evidenced by a 15% yield increase in comparative studies.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluorophenyl group can enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared here with three sulfonylurea-based herbicides from the triazine class, as detailed in Pesticide Chemicals Glossary (2001):

Structural Differences

*Molecular weights for triazine compounds sourced from ; target compound’s weight is calculated based on structure.

Key Observations:

- Core Heterocycle: The target compound employs a benzoxazole ring, whereas comparators use triazine. Benzoxazole’s fused aromatic system may confer greater photostability and resistance to hydrolysis compared to triazine derivatives .

- In contrast, triazine-based compounds feature polar substituents (e.g., methoxy, methylamino) that balance solubility and activity .

- Functional Groups: Sulfonate esters (target) vs. sulfonylureas (comparators). Sulfonylureas inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis. Sulfonate esters may act via alternative mechanisms, such as disrupting cell wall integrity or auxin signaling.

Efficacy and Mode of Action

- Triazine Sulfonylureas: ALS inhibitors with systemic activity; effective at low doses (e.g., metsulfuron methyl acts at 3–10 g/ha) .

- Target Compound: Hypothesized to exhibit broader-spectrum activity due to the trifluorophenyl group’s resistance to metabolic degradation. However, its sulfonate ester group may reduce soil persistence compared to sulfonylureas.

Physicochemical Properties

- Solubility: Sulfonate esters (target) are typically less water-soluble than sulfonylureas (e.g., metsulfuron methyl: 1.4 g/L at 20°C), which may necessitate formulation adjuvants.

- Stability: Benzoxazole derivatives are resistant to UV degradation, whereas triazines may degrade under prolonged sunlight .

Research Findings and Implications

- Resistance Management: The structural divergence from triazine-based herbicides could mitigate cross-resistance issues observed in ALS-inhibitor-resistant weeds .

- Environmental Impact: Fluorinated aromatic systems may raise concerns about bioaccumulation, necessitating further ecotoxicological studies.

Biological Activity

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising applications in pharmacology, particularly in anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 435.4 g/mol. The presence of the trifluorophenyl group significantly influences its chemical properties, enhancing stability and lipophilicity, which are critical for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 435.4 g/mol |

| LogP | 4.8919 |

| Polar Surface Area | 57.805 Ų |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in macrophages. This activity is crucial for potential therapeutic applications in diseases characterized by chronic inflammation.

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example, studies have indicated that it may affect cell cycle progression and induce apoptosis in cancer cells.

- Enzyme Inhibition : It acts as a biochemical probe to study enzyme activities and protein interactions, which can be pivotal in drug discovery processes.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Interaction with Enzymes : The trifluorophenyl group enhances binding affinity to various biological targets.

- Modulation of Signaling Pathways : It may interfere with signaling pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anti-inflammatory Effects : In vitro experiments demonstrated that treatment with the compound reduced NO production in LPS-stimulated RAW 264.7 macrophages. The IC50 values ranged from 1.3 to 3.8 µg/mL, indicating significant anti-inflammatory potential .

- Anticancer Activity Assessment : A study reported that the compound inhibited the proliferation of HeLa cells by approximately 71.9% relative to control groups. This suggests a strong anticancer effect that warrants further investigation .

Summary of Biological Activities

| Activity | Effect | IC50/Notes |

|---|---|---|

| Anti-inflammatory | Inhibition of NO production | IC50 = 1.3–3.8 µg/mL |

| Anticancer | Inhibition of HeLa cell growth | 71.9% inhibition |

Q & A

Basic: What are the recommended synthetic routes for 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl phenylmethanesulfonate, and what analytical methods validate its purity?

Methodological Answer:

- Synthesis : The benzoxazole core can be constructed via cyclization of 2-aminophenol derivatives with a 3,4,5-trifluorophenyl carbonyl precursor. The phenylmethanesulfonate group is introduced via nucleophilic substitution using phenylmethanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

- Validation : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization). Confirm structure via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm) and high-resolution mass spectrometry (HRMS). Purity thresholds align with standards for sulfonate esters in pharmaceutical intermediates .

Basic: How can researchers optimize reaction conditions to minimize byproducts during sulfonate esterification?

Methodological Answer:

- Key Variables :

- Temperature : Lower temperatures (0–25°C) reduce sulfonic acid formation.

- Base Selection : Use non-nucleophilic bases (e.g., DBU) to avoid competing elimination.

- Solvent : Anhydrous DMF or THF minimizes hydrolysis.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and quench aliquots for LC-MS analysis. Byproduct profiles for similar sulfonates show <5% impurity under optimized conditions .

Advanced: What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases or receptors)?

Methodological Answer:

- Docking Workflow :

- Target Selection : Prioritize fluorinated aryl-binding enzymes (e.g., cytochrome P450 isoforms) based on structural analogs in pesticide/pharmaceutical databases .

- Ligand Preparation : Optimize protonation states using tools like Schrödinger’s LigPrep.

- Docking : Use AutoDock Vina with flexible side chains in the active site. Validate with MD simulations (50 ns) to assess binding stability.

- Validation : Compare predicted ΔG values with experimental IC₅₀ data from enzyme inhibition assays .

Advanced: How do researchers resolve contradictions between in vitro activity and in vivo efficacy for this compound?

Methodological Answer:

- Hypothesis Testing :

- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation).

- Solubility : Measure kinetic solubility in PBS (pH 7.4) and simulate intestinal absorption via Caco-2 cell models.

- Protein Binding : Use equilibrium dialysis to quantify plasma protein binding (>90% may reduce free drug concentration).

- Case Study : Structural analogs with trifluorophenyl groups show improved metabolic stability but require formulation adjustments (e.g., nanocrystal dispersion) to enhance bioavailability .

Advanced: What strategies differentiate the compound’s mechanism of action from structurally related benzoxazole sulfonates?

Methodological Answer:

- Comparative Profiling :

- Kinase Screening : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity patterns.

- Transcriptomics : Treat cell lines (e.g., HEK293) and perform RNA-seq to map pathway enrichment (e.g., NF-κB vs. MAPK).

- Structural Insights : Overlay X-ray crystallography data (if available) with docking poses to identify critical halogen bonds from the 3,4,5-trifluorophenyl group .

Data Contradiction: How should researchers address discrepancies in reported purity versus biological activity?

Methodological Answer:

- Root-Cause Analysis :

- Impurity Identification : Use LC-MS/MS to characterize trace byproducts (e.g., des-fluoro derivatives).

- Bioassay Interference : Test impurities in isolation at 1–5% concentrations to assess false-positive/negative effects.

- Mitigation : Repurify batches via preparative HPLC (C18, 0.1% TFA modifier) and re-test in dose-response assays. Historical data for sulfonate esters indicate that <1% impurities rarely affect IC₅₀ values significantly .

Advanced: What in silico tools model the compound’s photostability and degradation pathways?

Methodological Answer:

- DFT Calculations :

- Optimize ground/excited-state geometries using Gaussian09 with B3LYP/6-31G*.

- Predict bond dissociation energies (BDEs) for the sulfonate ester linkage; BDE <70 kcal/mol suggests susceptibility to UV cleavage.

- Experimental Validation : Expose solid samples to 365 nm UV light and monitor degradation via HPLC. Compare with computational predictions to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.